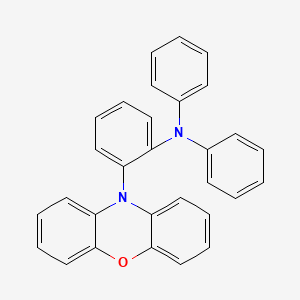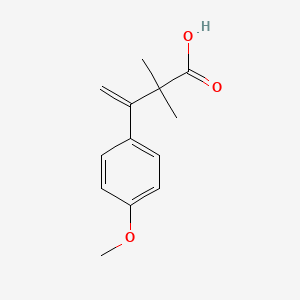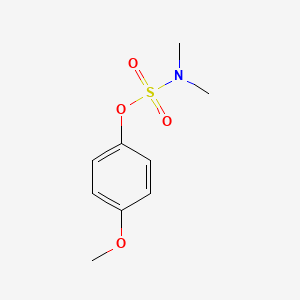![molecular formula C12H20O2 B14138783 (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate CAS No. 69651-95-2](/img/structure/B14138783.png)
(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes an acetyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Methylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a carboxylic acid group instead of an acetyloxy group.
2,3-Dichloroaniline: Aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[22
Propiedades
Número CAS |
69651-95-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |
Clave InChI |
JUWUWIGZUVEFQB-FOGDFJRCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
SMILES canónico |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Punto de ebullición |
225.00 to 226.00 °C. @ 760.00 mm Hg |
melting_point |
29.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


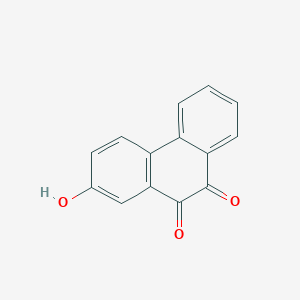
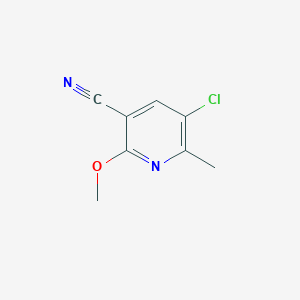
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
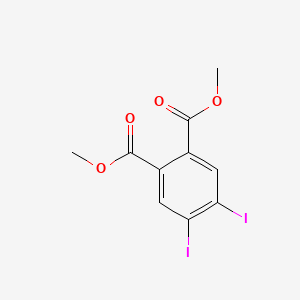
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
